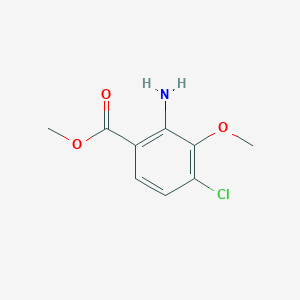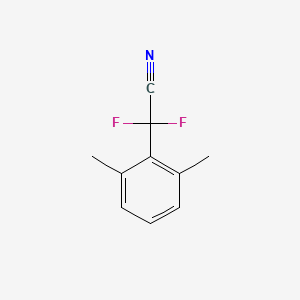
(2,6-Dimethylphenyl)(difluoro)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dimethylphenyl)(difluoro)acetonitrile is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 6 positions, and a difluoroacetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylphenyl)(difluoro)acetonitrile typically involves the introduction of the difluoroacetonitrile group to a 2,6-dimethylphenyl precursor. One common method involves the reaction of 2,6-dimethylphenylmagnesium bromide with difluoroacetonitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: (2,6-Dimethylphenyl)(difluoro)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogenation over palladium catalysts are frequently used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(2,6-Dimethylphenyl)(difluoro)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (2,6-Dimethylphenyl)(difluoro)acetonitrile involves its interaction with specific molecular targets. The difluoroacetonitrile group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in biological systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- (3,5-Dimethylphenyl)(difluoro)acetonitrile
- Difluoro(trimethylsilyl)acetonitrile
Comparison:
- Structural Differences: While (2,6-Dimethylphenyl)(difluoro)acetonitrile has methyl groups at the 2 and 6 positions, (3,5-Dimethylphenyl)(difluoro)acetonitrile has them at the 3 and 5 positions. Difluoro(trimethylsilyl)acetonitrile contains a trimethylsilyl group instead of a phenyl ring.
- Reactivity: The position of the methyl groups can influence the reactivity and steric hindrance of the compound. The presence of the trimethylsilyl group in difluoro(trimethylsilyl)acetonitrile can affect its nucleophilicity and stability.
- Applications: Each compound has unique applications based on its structural features. For example, difluoro(trimethylsilyl)acetonitrile is often used in fluoroalkylation reactions, while this compound is more commonly used in the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C10H9F2N |
|---|---|
Molekulargewicht |
181.18 g/mol |
IUPAC-Name |
2-(2,6-dimethylphenyl)-2,2-difluoroacetonitrile |
InChI |
InChI=1S/C10H9F2N/c1-7-4-3-5-8(2)9(7)10(11,12)6-13/h3-5H,1-2H3 |
InChI-Schlüssel |
NPHODTKDISPJFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)C(C#N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-[(4-fluorophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12454763.png)


![4-methyl-2-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B12454797.png)
![11-[4-(benzyloxy)phenyl]-3-(4-methylphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454798.png)
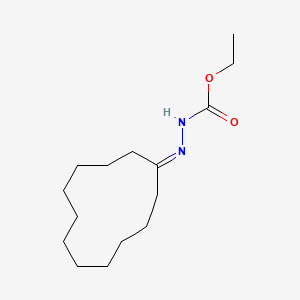
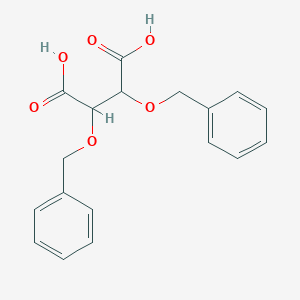
![N-(2,5-dimethylphenyl)-4-{2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12454814.png)
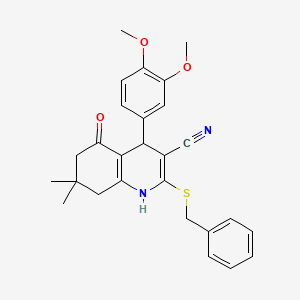
![N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide](/img/structure/B12454822.png)
![N'-[(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B12454826.png)
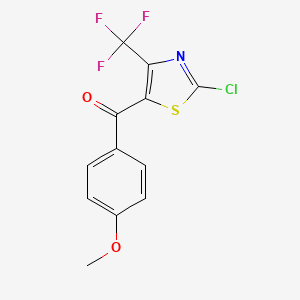
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B12454835.png)
